5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
Description
The compound 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a structurally complex molecule featuring a thiophene core substituted with a 4-chlorobenzoyl group at position 5, a 4-methoxybenzenesulfonyl group at position 3, and a 2,4-dimethylphenylamine moiety at position 2 (N2). Its molecular formula is C26H22ClN3O4S2, with a molecular weight of 556.06 g/mol. The 2,4-dimethylphenyl substituent introduces steric bulk, which could modulate binding interactions in biological systems.
Synthesis of analogous compounds (e.g., triazole derivatives in ) involves multi-step reactions, including nucleophilic substitutions and cyclization under basic conditions .
Properties
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S2/c1-15-4-13-21(16(2)14-15)29-26-25(35(31,32)20-11-9-19(33-3)10-12-20)22(28)24(34-26)23(30)17-5-7-18(27)8-6-17/h4-14,29H,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETKSBIZHKIHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the amino, sulfonyl, and methanone groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
The compound 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, certain thiophene derivatives have been documented to target specific pathways involved in tumor growth and metastasis, making them potential candidates for anticancer drug development .
Inhibition of Protein Kinases
Protein kinases play a crucial role in cellular signaling and are often implicated in cancer and other diseases. The compound's structure suggests it may act as an inhibitor of certain kinases, thereby modulating key signaling pathways. Research has demonstrated that similar compounds can effectively inhibit kinases associated with disease progression, leading to reduced cell proliferation and increased sensitivity to chemotherapy agents .
Anti-inflammatory Properties
Compounds containing thiophene moieties have been recognized for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a therapeutic role in treating inflammatory diseases. The specific compound may interact with pathways such as the NF-kB signaling cascade, which is pivotal in inflammation .
Case Study 1: Anticancer Screening
A study conducted on a series of thiophene derivatives, including variations of the target compound, revealed promising results against breast cancer cell lines. The derivatives showed IC50 values in the micromolar range, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Kinase Inhibition Assays
In vitro assays were performed to evaluate the kinase inhibition potential of related thiophene compounds. Results indicated that certain derivatives inhibited key kinases involved in cell cycle regulation, leading to G1 phase arrest in cancer cells. This suggests that the compound could be developed further as a targeted therapy for specific cancers .
Case Study 3: Anti-inflammatory Activity Evaluation
A comparative study assessed the anti-inflammatory effects of various thiophene-based compounds using animal models of induced inflammation. The results demonstrated significant reductions in edema and inflammatory markers in treated groups versus controls. This highlights the therapeutic potential of such compounds in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes with the target molecules.
Comparison with Similar Compounds
Electrophilic Substituents (Benzoyl Group)
- Chlorine (Cl) vs. Fluorine’s smaller atomic radius may reduce steric hindrance in target binding.
- Benzodioxole (BA98455): The 1,3-benzodioxole moiety in BA98455 introduces a rigid, planar structure conducive to π-π interactions with aromatic residues in enzyme active sites, a feature absent in the title compound .
Sulfonyl Group Modifications
All compared compounds retain the 4-methoxybenzenesulfonyl group, which balances solubility (via methoxy’s polar character) and stability (sulfonyl’s resistance to hydrolysis). Ethoxy substitution in BA98688 () may further enhance solubility but could increase susceptibility to oxidative metabolism .
Amine Substituents
- 2-Fluorophenyl (BA98455): The fluorine atom in BA98455 may engage in halogen bonding, improving target affinity .
Pharmacological and Commercial Relevance
- G613-0257 (): Marketed as a screening compound, its fluorinated analog may exhibit distinct pharmacokinetics (e.g., longer half-life due to C-F bond stability) compared to the title compound .
- Pricing and Availability (–4): BA98455 and related analogs are priced at $54–$836/mg (90% purity), reflecting high synthetic complexity. The title compound’s commercial viability would depend on optimizing cost-effective routes for chlorobenzoyl incorporation .
Biological Activity
5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a synthetic compound with potential applications in pharmacology. This article reviews its biological activity based on available research findings, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by the presence of a thiophene ring substituted with various functional groups. Its molecular formula is , with a molecular weight of approximately 393.89 g/mol. The presence of the chlorobenzoyl and methoxybenzenesulfonyl groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may act through multiple pathways:
- Adenosine Receptor Modulation : Some derivatives have been shown to enhance the activity of A1-adenosine receptors, which play a crucial role in various physiological processes including cardiac function and neurotransmission .
- Inhibition of Signaling Pathways : The compound may inhibit IgE and IgG receptor signaling cascades, potentially reducing allergic responses and inflammation .
Anticancer Activity
Studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
| A549 | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on A1-Adenosine Receptor Modulation : A series of experiments demonstrated that derivatives similar to the target compound significantly increased the binding affinity to A1 receptors in vitro, suggesting potential therapeutic applications in cardiovascular diseases .
- Anticancer Efficacy : A recent study assessed the anticancer activity of several thiophene derivatives in vivo using xenograft models. The results indicated a substantial reduction in tumor size with minimal side effects observed in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
